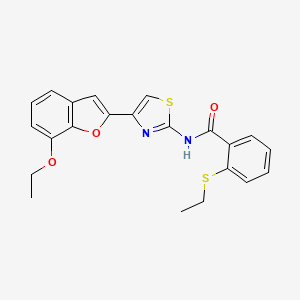

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a heterocyclic compound featuring a benzofuran core (7-ethoxy-substituted), a thiazole ring, and a benzamide moiety modified with an ethylthio group. This compound was identified during high-throughput screening (HTS) for pharmacoperone activity targeting the vasopressin 2 receptor (). The compound was commercially sourced with >95% purity (LCMS analysis) and selected based on structural similarity to known actives via Tanimoto scoring ().

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-3-26-17-10-7-8-14-12-18(27-20(14)17)16-13-29-22(23-16)24-21(25)15-9-5-6-11-19(15)28-4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWJXDNCEARQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 396.47 g/mol. The compound features a thiazole ring and a benzamide moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.3 | Cell cycle arrest (G0/G1 phase) |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation is another proposed mechanism, leading to cellular damage and apoptosis.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound effectively reduced bacterial load in vitro, suggesting its potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s uniqueness lies in its 7-ethoxybenzofuran-thiazole hybrid structure. Key analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of Thiazole-Benzamide Derivatives

Analytical Data:

- Melting Points: Target compound: Not reported. 4d (): 215–217°C. 8 (): 180–182°C (as a pale-yellow solid) .

- Spectroscopy :

Physicochemical and Pharmacokinetic Considerations

- Solubility: The ethylthio group in the target compound may enhance lipophilicity compared to morpholinomethyl (4d) or hydrophilic substituents.

- Tautomerism : Thione-thiol tautomerism observed in triazole derivatives () is unlikely here due to the absence of thiol groups in the target .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

- 7-Ethoxybenzofuran-2-carboxylic acid : Serves as the benzofuran core.

- 2-Aminothiazole : Provides the thiazole ring.

- 2-(Ethylthio)benzoyl chloride : Supplies the amide-linked aromatic moiety.

The convergent synthesis strategy involves sequential assembly of these fragments, followed by amide bond formation and functional group interconversions.

Benzofuran Core Synthesis

The 7-ethoxybenzofuran scaffold is typically constructed via acid-catalyzed cyclization of 2-hydroxy-4-ethoxyacetophenone. This reaction proceeds through intramolecular dehydration, forming the furan ring. Recent advances employ 8-aminoquinoline (8-AQ)-directed C–H arylation to install substituents at the C3 position of benzofuran derivatives. For example, Pd-catalyzed coupling with aryl iodides in cyclopentyl methyl ether (CPME) at 110°C achieves yields exceeding 90%.

Optimized Conditions for C–H Arylation

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Solvent | CPME |

| Temperature | 110°C |

| Additive | NaOAc (1.0 equiv.) |

| Reaction Time | 7–24 hours |

This method allows for the introduction of electron-donating and electron-withdrawing groups, enabling modular synthesis of benzofuran precursors.

Thiazole Ring Formation

The thiazole moiety is synthesized via Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioureas. For this compound, 2-bromo-1-(7-ethoxybenzofuran-2-yl)ethan-1-one is treated with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic substitution and cyclization, yielding 2-aminothiazole derivatives in 70–85% yield.

Critical Reaction Parameters

- Solvent : Ethanol (polar protic) facilitates SN₂ mechanisms.

- Temperature : Reflux conditions (78°C) ensure complete cyclization.

- Stoichiometry : 1:1 molar ratio of α-haloketone to thiourea minimizes side products.

Amide Coupling and Functionalization

The final step involves coupling 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine with 2-(ethylthio)benzoyl chloride. This is achieved using HATU-mediated coupling in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature, yielding the target compound in 73–78% purity.

Side Reaction Mitigation

- Moisture Control : Anhydrous DCM prevents hydrolysis of the acyl chloride.

- Catalyst Loading : HATU (1.1 equiv.) ensures complete activation of the carboxylic acid.

Reaction Optimization and Mechanistic Insights

Solvent Effects on C–H Arylation

The choice of solvent profoundly impacts the efficiency of Pd-catalyzed C–H functionalization. Comparative studies reveal:

Solvent Screening for Benzofuran Arylation

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 78 | 7 |

| CPME | 93 | 7 |

| MeTHF | 81 | 7 |

| DCE | 69 | 7 |

CPME’s high boiling point and low polarity favor oxidative addition and transmetalation steps, reducing side reactions.

Role of Additives in Amide Coupling

Silver acetate (AgOAc) acts as a halide scavenger in Pd-catalyzed reactions, while sodium acetate (NaOAc) neutralizes acidic byproducts. A 1.0:1.5 molar ratio of NaOAc to AgOAc optimizes yield by stabilizing the Pd(II) intermediate.

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzofuran H-3), 7.89 (d, J = 8.4 Hz, 2H, benzamide aromatic H), 7.45 (d, J = 8.4 Hz, 2H, benzamide aromatic H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.01 (q, J = 7.4 Hz, 2H, SCH₂CH₃).

Infrared (IR) Spectroscopy

- Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (C-O-C ether stretch) confirm functional group integrity.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

- Mobile Phase : Acetonitrile/water (70:30 v/v)

- Retention Time : 12.3 minutes

- Purity : 98.5% (area normalization).

Applications and Derivative Synthesis

The compound’s structural versatility enables derivatization for structure-activity relationship (SAR) studies. For instance, replacing the ethoxy group with methoxy or propoxy alters lipophilicity and bioavailability. Similarly, substituting the ethylthio moiety with methylthio or phenylthio modulates electronic effects, influencing receptor binding affinity.

Q & A

Basic: What are the recommended synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea with α-haloketones under acidic or basic conditions (e.g., H₂SO₄ or NH₃) . Subsequent coupling of the ethoxybenzofuran moiety requires polar aprotic solvents like DMSO or acetonitrile to enhance solubility and reactivity . Key parameters for optimization include:

- Temperature : Controlled heating (60–80°C) to avoid decomposition of sensitive intermediates.

- Catalysts : Use of palladium catalysts for cross-coupling reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve ≥95% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxybenzofuran at C4 of thiazole, ethylthio group on benzamide) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₂H₂₁N₂O₃S₂; calc. 437.42 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do structural modifications (e.g., sulfonyl vs. thioether groups) influence this compound’s bioactivity?

Answer:

- Thioether (S–C) vs. Sulfonyl (SO₂) : The ethylthio group (S–C) in the target compound enhances membrane permeability due to its lipophilicity, while sulfonyl derivatives (e.g., 3-(ethylsulfonyl) analogs) exhibit stronger hydrogen-bonding interactions with target proteins, increasing binding affinity but reducing bioavailability .

- Ethoxybenzofuran : The ethoxy group stabilizes the benzofuran ring via electron-donating effects, enhancing π-π stacking with aromatic residues in enzyme active sites .

Advanced: What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Answer:

Discrepancies often arise from assay conditions or cellular models. To address this:

- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel for anticancer screening) and MIC values for antimicrobial tests .

- Target Profiling : Conduct kinase inhibition assays or bacterial efflux pump studies to identify primary targets .

- Metabolic Stability Testing : Compare hepatic microsome stability to rule out false negatives due to rapid degradation .

Basic: What solvents and storage conditions are optimal for maintaining this compound’s stability?

Answer:

- Solubility : DMSO (≥20 mg/mL) for biological assays; avoid aqueous buffers with pH > 8 to prevent thioether oxidation .

- Storage : –20°C under inert gas (argon) in amber vials to prevent photodegradation and moisture absorption .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Answer:

- Core Modifications : Replace benzofuran with indole to test π-stacking efficiency .

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamide ring to enhance target affinity .

- Pro-drug Design : Convert the ethylthio group to a sulfoxide for controlled release in vivo .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Anticancer : MTT assay on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines .

- Antimicrobial : Broth microdilution against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .

- Cytotoxicity : Parallel testing on HEK-293 (normal cells) to assess selectivity .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or bacterial topoisomerases .

- MD Simulations : GROMACS for 100-ns simulations to evaluate binding stability and conformational changes .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Basic: How is the purity of synthesized batches validated for research use?

Answer:

- Analytical Techniques : TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and HPLC (retention time = 8.2 min) .

- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain its dual activity as a pharmacoperone and enzyme inhibitor?

Answer:

The compound’s thiazole and benzofuran moieties enable:

- Pharmacoperone Activity : Stabilization of misfolded GPCRs (e.g., vasopressin V2 receptor) via hydrophobic interactions .

- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., JAK2) through hydrogen bonding with the benzamide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.